Methylcellulose

Description

Methylcellulose is the methyl ether of cellulose with laxative activity. This compound is not absorbed by the intestines and attracts large amounts of water into the colon, thereby increasing viscosity, producing a softer and bulkier stool and stimulating the constriction of intestinal smooth muscles.

Methylester of cellulose. This compound is used as an emulsifying and suspending agent in cosmetics, pharmaceutics and the chemical industry. It is used therapeutically as a bulk laxative.

Properties

IUPAC Name |

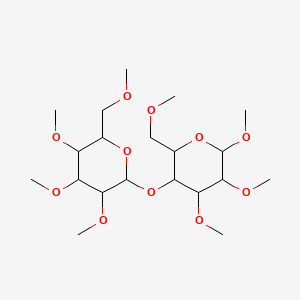

2,3,4-trimethoxy-6-(methoxymethyl)-5-[3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGXILFCIXHCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White odorless solid; [Merck Index] Greyish-white solid; Forms viscous colloidal solution in water; [Hawley] Hygroscopic; [CAMEO] White odorless powder; [MSDSonline] | |

| Record name | METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Methylcellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Swelling in water, producing a clear to opalescent, viscous, colloidal solution.; Insoluble in ethanol, ether and chloroform.; Soluble in glacial acetic acid, Sol in cold water, Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C; soluble in glacial acetic acid; unaffected by oils and greases., INSOL IN HOT WATER & MOST ORGANIC SOLVENTS, INSOL IN ALCOHOL, ETHER & CHLOROFORM; SOL IN GLACIAL ACETIC ACID, SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM; INSOL IN SATURATED SALT SOLN | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1244 | |

| Record name | METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1244 | |

| Record name | METHYL CELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White granules, White fibrous powders | |

CAS No. |

9004-67-5 | |

| Record name | Methylcellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cellulose, methyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

290 to 305 °C /Film/ | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1: New York, NY. John Wiley and Sons, 1991-Present., p. V5 (1993) 554 | |

| Record name | METHYL CELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

synthesis and chemical structure of methylcellulose

An In-depth Technical Guide on the Synthesis and Chemical Structure of Methylcellulose

Introduction

This compound (MC) is a synthetically produced, non-ionic cellulose (B213188) ether derived from cellulose, the most abundant organic polymer on Earth.[1][2][3] It is manufactured by reacting cellulose with methylating agents, which replaces some of the hydroxyl groups on the anhydroglucose (B10753087) units with methoxy (B1213986) groups.[2][4][5] This chemical modification transforms the naturally insoluble cellulose into a water-soluble polymer with unique properties, including thermal gelation, where it forms a gel when heated and reverts to a liquid upon cooling.[2][4]

Due to its versatile properties as a thickener, emulsifier, stabilizer, binder, and film-former, this compound is extensively used in a wide range of industries, including pharmaceuticals, food, cosmetics, and construction.[3][6][7][8] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical structure and synthesis is critical for controlling its physicochemical properties and optimizing its performance in various formulations. This guide provides a detailed overview of the synthesis, chemical structure, and characterization of this compound.

Chemical Structure of this compound

The structure of this compound is based on the cellulose backbone, a linear polymer composed of repeating β-D-glucose units linked by β-(1→4) glycosidic bonds.[4] Each anhydroglucose unit (AGU) in the cellulose chain has three available hydroxyl (-OH) groups, located at the C-2, C-3, and C-6 positions.

The key feature of this compound's structure is the substitution of these hydroxyl groups with methoxide (B1231860) groups (-OCH₃).[2] The extent of this substitution is quantified by the Degree of Substitution (DS) , which is defined as the average number of methoxy groups per anhydroglucose unit.[1][2] The theoretical maximum DS is 3.0, where all three hydroxyl groups are substituted. However, in commercial products, the DS typically ranges from 1.3 to 2.6.[1][2][9]

The general chemical formula for this compound can be represented as C₆H₇O₂(OH)ₓ(OCH₃)ᵧ, where x + y = 3.[1] The DS value is crucial as it dictates many of the polymer's properties, most notably its solubility and thermal gelation temperature.[4][10] For instance, this compound with a DS between 1.3 and 2.6 is soluble in cold water.[7]

References

- 1. capecrystalbrands.com [capecrystalbrands.com]

- 2. Methyl cellulose - Wikipedia [en.wikipedia.org]

- 3. News - The role of this compound in industry and the principle of enhancing industrial formulations [ihpmc.com]

- 4. solechem.eu [solechem.eu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. scielo.br [scielo.br]

- 7. ijstr.org [ijstr.org]

- 8. How does this compound enhance industrial products - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 9. This compound (4000 cps) | C20H38O11 | CID 51063134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Genesis of a Polymer: An In-depth Technical Guide to the History and Discovery of Methylcellulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcellulose, a seemingly simple derivative of the most abundant natural polymer, cellulose (B213188), has a rich and impactful history in the world of science. Its journey from a laboratory curiosity to an indispensable excipient in pharmaceuticals, a versatile additive in food and construction, and a valuable tool in art conservation is a testament to the power of chemical modification. This technical guide delves into the core of this compound's origins, tracing its discovery, the evolution of its synthesis, and the key scientific milestones that have cemented its place in modern research and industry.

A Historical Timeline: From Discovery to Industrialization

The story of this compound begins in the early 20th century, a period of burgeoning innovation in polymer chemistry. The timeline below highlights the pivotal moments in its discovery and development.

The initial breakthrough came in 1905 when Suida first reported the etherification of cellulose through methylation with dimethyl sulfate.[1] This laid the groundwork for subsequent researchers. In 1912, patents for producing cellulose ethers were filed by Leuchs and Lilienfeld.[2] A significant advancement was made in 1914 by Dreyfus, who successfully synthesized water-soluble cellulose ethers.[1] This was followed by Leuchs' development of oil-soluble versions in 1920.[1] These early discoveries paved the way for the industrial production of this compound, which became commercially available in the mid-1930s.[2] A major player in its commercialization was the Dow Chemical Company, which began large-scale production in the United States in 1938.[1]

The Chemistry of Discovery: Early Synthesis Protocols

The foundational method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the activation of cellulose with a strong alkali to form alkali cellulose, which is then reacted with a methylating agent.

Experimental Protocol: Representative Early 20th-Century Synthesis of this compound

This protocol is a composite representation based on the principles described in early literature.

Objective: To synthesize this compound by the etherification of cellulose.

Materials:

-

Cellulose (e.g., purified cotton linters or wood pulp)

-

Sodium hydroxide (B78521) (NaOH) solution (concentrated)

-

Methylating agent (e.g., dimethyl sulfate or methyl chloride)

-

Inert solvent (e.g., benzene (B151609) or toluene, used in some early methods)

-

Distilled water

-

Acetic acid (for neutralization)

Methodology:

-

Mercerization (Cellulose Activation):

-

Cellulose is steeped in a concentrated solution of sodium hydroxide at room temperature. This process, known as mercerization, causes the cellulose fibers to swell and disrupts the crystalline structure, making the hydroxyl groups more accessible for reaction.

-

The excess alkali is then pressed out to achieve a specific alkali-to-cellulose ratio.

-

-

Etherification:

-

The resulting alkali cellulose is placed in a sealed reaction vessel.

-

The methylating agent (e.g., dimethyl sulfate) is slowly added to the alkali cellulose, often in the presence of an inert solvent to aid in heat dissipation and mixing.

-

The reaction mixture is heated under controlled temperature and pressure for several hours. The Williamson ether synthesis proceeds as the nucleophilic alkoxide groups on the cellulose chain attack the methylating agent, forming the methyl ether linkage and a salt byproduct.

-

-

Purification:

-

After the reaction is complete, the crude this compound is washed with hot water to remove unreacted reagents, byproducts (such as sodium sulfate), and excess alkali.

-

The product is then neutralized with a weak acid, such as acetic acid.

-

Finally, the purified this compound is dried and ground to a fine powder.

-

Characterization and Properties: A Historical Perspective

The properties of this compound are primarily determined by two key parameters: the degree of substitution (DS) and the viscosity (related to the polymer chain length). The DS refers to the average number of hydroxyl groups substituted with methoxyl groups per anhydroglucose (B10753087) unit.

Early methods for determining the degree of substitution were often based on chemical titration techniques.[3][4][5][6] These methods involved the cleavage of the ether linkages and subsequent quantification of the resulting products.

The relationship between the degree of substitution and the solubility of this compound was a critical aspect understood from the early days of its development.

Quantitative Data: A Comparison of Historical and Modern this compound

The following table summarizes the typical properties of this compound, comparing early commercial grades with modern specifications.

| Property | Early Commercial this compound (circa 1950s) | Modern Commercial this compound (USP Grade) |

| Viscosity | 15 - 4000 cP (for a 2% aqueous solution at 20°C) | 15 - 4000 cP (for a 2% aqueous solution at 20°C) |

| Degree of Substitution (DS) | ~1.5 - 1.9 | 1.5 - 1.9 |

| Methoxyl Content (%) | ~27.5 - 31.5% | 26.0 - 33.0% |

| Appearance | Grayish-white to white fibrous powder | White or off-white, odorless powder or granules |

| Solubility | Soluble in cold water, insoluble in hot water | Soluble in cold water, insoluble in hot water |

Historical data is compiled from various sources, including patents and early technical literature.[7][8] Modern data is based on current USP specifications.[9]

Early Applications and the Path to Modern Uses

The unique properties of this compound, particularly its ability to form viscous solutions and gels, quickly led to its adoption in a wide range of applications.

-

Pharmaceuticals: Its non-toxic and non-allergenic nature made it an ideal candidate for use as a tablet binder, disintegrant, and a viscosity-increasing agent in liquid formulations.[10] It was also recognized early on for its use as a bulk-forming laxative.[11]

-

Construction: In the construction industry, this compound was incorporated into mortars and plasters to improve workability, water retention, and adhesion.[7]

-

Food Industry: As a food additive, it found use as a thickener, emulsifier, and stabilizer in a variety of products.[12]

-

Art Conservation: Its adhesive properties, combined with its reversibility, made it a valuable tool for paper and textile conservation.[7]

Conclusion

The discovery and development of this compound represent a significant chapter in the history of polymer science. From its initial synthesis in the early 20th century to its widespread use today, its journey highlights the interplay between fundamental chemical research and industrial innovation. The foundational work of early pioneers laid the groundwork for a versatile and indispensable material that continues to find new applications in diverse scientific and technological fields. This in-depth guide provides a technical foundation for researchers and professionals to understand the origins and evolution of this remarkable cellulose derivative.

References

- 1. celluloseether.com [celluloseether.com]

- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. CN104459014A - Method for determining degree of substitution of sodium carboxythis compound - Google Patents [patents.google.com]

- 5. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 9. Methyl cellulose - USP testing specifications, viscosity: 1,500 cP | 9004-67-5 | YM177869 [biosynth.com]

- 10. phexcom.com [phexcom.com]

- 11. This compound (4000 cps) | C20H38O11 | CID 51063134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

The Emergence of Methylcellulose in Advanced Experimental Applications: A Technical Guide

An in-depth exploration of methylcellulose's functional versatility in drug delivery, tissue engineering, and three-dimensional cell culture for researchers, scientists, and drug development professionals.

This compound (MC), a chemically modified derivative of cellulose, is rapidly gaining prominence in the biomedical field due to its unique physicochemical properties. Its biocompatibility, thermo-responsive nature, and tunable viscosity make it an ideal candidate for a range of preliminary experimental applications, from controlled drug release to the fabrication of complex tissue scaffolds. This technical guide provides a comprehensive overview of the core experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Core Applications and Experimental Data

The versatility of this compound is evident in its application across several key research areas. Its ability to form a hydrogel at physiological temperatures is a cornerstone of its utility.[1][2] This thermo-responsive behavior allows for its use as an injectable in situ gelling system for sustained drug delivery and as a supportive matrix in tissue engineering and 3D bioprinting.[1][2][3]

Drug Delivery Systems

In drug delivery, this compound-based hydrogels serve as effective carriers for the controlled and sustained release of therapeutic agents.[2][3] The gel matrix, formed in response to body temperature, entraps drug molecules and releases them in a controlled manner.[3][4] The release kinetics can be modulated by altering the concentration of this compound, its molecular weight, and by incorporating other polymers.[3][5]

| Application | This compound (MC) Concentration (% w/v) | Additives | Key Findings | Reference(s) |

| Ophthalmic Drug Delivery | 1% | - | Induced greater cycloplegia and mydriasis compared to lower concentrations or no MC. | [6] |

| Ocular Drug Delivery | 0.5% - 3% | Timolol maleate (B1232345) nanoparticles | Optimal MC concentration (0.5-1.5%) increased drug concentration in the cornea and conjunctiva. | [7] |

| Subcutaneous Drug Delivery | 3% | 15% Poloxamer 407 | Prolonged the release of diclofenac (B195802) sodium by 72 hours. | [8] |

| Oral Drug Delivery | 1.0% - 2.0% | 25% - 30% D-Sorbitol | Reduced gelation temperature to near physiological range and improved gel rigidity for sustained release. | [9] |

Tissue Engineering and 3D Bioprinting

This compound is extensively used in tissue engineering as a scaffold material that mimics the extracellular matrix, supporting cell growth and differentiation.[10][11] Its thermo-responsive properties are particularly advantageous for cell sheet engineering, allowing for the non-enzymatic detachment of cell layers.[4][12] In 3D bioprinting, this compound is a key component of bioinks, providing the necessary viscosity for extrusion and structural fidelity of the printed constructs.[1][13][14]

| Application | This compound (MC) Concentration (% w/v) | Additives | Key Findings | Reference(s) |

| Cell Sheet Engineering | 8% | 0.05 M Na2SO4 | Exhibited thermo-reversibility at 37°C, enabling spontaneous cell sheet detachment. | [8][12] |

| 3D Bioprinting | Not Specified | Alginate (in ratios of 1:1.5 to 1:3) | Bioink composition significantly affected the dimensional accuracy of printed strands. | [14] |

| Liver Organoid Culture | 1.2% | TGF-β, HGF, EGF (10 ng/ml each) | Supported the formation of liver organoids from hepatocytes and mesenchymal stem cells. | [15][16] |

Cell Culture and Spheroid Formation

In cell culture, this compound is utilized to create three-dimensional environments that better recapitulate in vivo conditions.[17][18] It is a common component of semi-solid media for colony-forming cell assays, allowing for the clonal growth and differentiation of progenitor cells.[19][20] this compound also facilitates the formation of spheroids, which are valuable models for studying tumor biology and drug screening.[21][22]

| Application | This compound (MC) Concentration (% w/v) | Key Findings | Reference(s) |

| 3D Spheroid Culture | 1.2 mg/ml (0.12%) | Used to create a viscous medium for the formation of 3D spheroids. | [23] |

| Pancreatic Progenitor Cell Culture | Not Specified | Allowed for the detection of tri-lineage differentiation and expansion of pancreatic colony-forming units. | [19] |

| Megakaryocyte Differentiation | Not Specified | Created a 3D medium with stiffness mimicking bone marrow, promoting in vivo-like megakaryocyte morphology. | [18] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following section outlines key experimental protocols for the preparation and application of this compound.

Preparation of a 2% (w/v) this compound Stock Solution

This protocol is a standard method for preparing a basic this compound solution.

Materials:

-

This compound powder

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

Procedure:

-

Weigh the desired amount of this compound powder.

-

For every gram of this compound, measure 2.5 ml of ethanol and 1 ml of deionized water.

-

In a beaker, add the ethanol-water solution.

-

While stirring, slowly add the this compound powder to the solvent.

-

Heat the mixture to 65°C and stir for 1.5 hours until a colorless, viscous solution is obtained.[24]

-

For long-term storage, autoclave the solution and store at 4°C.

In Situ Hydrogel Formation for Drug Delivery

This protocol describes the preparation of a thermo-responsive this compound hydrogel for controlled drug release studies.

Materials:

-

This compound solution (prepared as described above)

-

Phosphate-buffered saline (PBS)

-

Active pharmaceutical ingredient (API)

-

Vials or other suitable containers

Procedure:

-

Cool the this compound solution to 4°C.

-

Dissolve the API in PBS.

-

Mix the API solution with the cold this compound solution. The final concentration of this compound and the API should be adjusted based on the desired release profile.

-

Keep the mixture at 4°C to maintain its liquid state.

-

To induce gelation, raise the temperature to 37°C. The solution will transition into a hydrogel.[2][3]

3D Spheroid Culture using this compound

This protocol outlines a method for generating 3D cell spheroids.

Materials:

-

This compound solution (e.g., 1.2 mg/ml in DMEM)[23]

-

Cell suspension of the desired cell line

-

Culture medium (e.g., DMEM)

-

Non-tissue culture treated plates or hanging drop plates

Procedure:

-

Prepare a 5x stock solution of this compound (e.g., 6g in 500ml DMEM).[23] To do this, autoclave the this compound powder, add 250ml of 60°C DMEM and shake to break up clumps. Stir for 20 minutes, then add another 240ml of DMEM and stir for 4 hours at room temperature. Store overnight at 4°C.[23]

-

Dilute the this compound stock solution to the desired final concentration in the culture medium.

-

Resuspend the cells in the this compound-containing medium at the desired cell density.

-

Dispense the cell suspension into non-tissue culture treated plates or as hanging drops.[22]

-

Incubate the plates under standard cell culture conditions (37°C, 5% CO2). Spheroid formation should occur within 24-72 hours.

Visualizing this compound Mechanisms and Workflows

Understanding the underlying processes of this compound applications can be enhanced through visual diagrams. The following section provides Graphviz (DOT language) scripts to generate diagrams for key concepts.

Thermo-responsive Sol-Gel Transition

The fundamental property of this compound for many of its biomedical applications is its ability to undergo a reversible sol-gel transition with changes in temperature.

Caption: Reversible sol-gel transition of this compound with temperature change.

Experimental Workflow for 3D Bioprinting with this compound-based Bioink

This workflow illustrates the key steps involved in creating a 3D bioprinted scaffold using a this compound-containing bioink.

Caption: Workflow for fabricating a 3D tissue construct using this compound bioink.

Signaling Pathway for this compound-Induced Cell Detachment

This diagram illustrates the logical relationship in cell sheet engineering where a temperature change triggers the detachment of a cultured cell sheet from a this compound substrate.

Caption: Mechanism of temperature-responsive cell sheet detachment.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Smart Temperature‐Sensitive Injectable this compound‐Based Hydrogels: Design and Optimization for Sustained Drug Release | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound Molecular Weight on the Properties of Self-Assembling MC-g-PNtBAm Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A this compound/agarose hydrogel as an innovative scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. Norbornene-functionalized this compound as a thermo- and photo-responsive bioink - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 15. This compound as a scaffold in the culture of liver-organoids for the potential of treating acute liver failure [insights.bio]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. This compound for cell culture | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]

- 18. Three-Dimensional Culture in a this compound-Based Hydrogel to Study the Impact of Stiffness on Megakaryocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound colony assay and single-cell micro-manipulation reveal progenitor-like cells in adult human pancreatic ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. An Efficient and Flexible Cell Aggregation Method for 3D Spheroid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Methylcellulose in Biological Systems

Executive Summary

This compound (MC) is a versatile cellulose (B213188) derivative with widespread applications in pharmaceuticals, biotechnology, and food science. Its utility stems from a unique combination of physicochemical properties, primarily its thermoresponsive nature, rheological behavior, and high biocompatibility. This technical guide elucidates the core mechanisms of action of this compound in various biological systems. It details the molecular underpinnings of its temperature-dependent sol-gel transition, its function as a rheology modifier, and its application-specific actions in controlled drug delivery, tissue engineering, ophthalmic preparations, and as a bulk-forming laxative. This document provides quantitative data, experimental methodologies, and visual diagrams to offer a comprehensive resource for professionals in the field.

Physicochemical Properties and Core Mechanisms

This compound is derived from cellulose by substituting hydroxyl groups with methoxy (B1213986) groups (-OCH₃).[1][2] This chemical modification disrupts the crystalline structure of cellulose, rendering it water-soluble.[3][4] The degree of substitution (DS) with methoxy groups is a critical parameter that dictates its solubility and thermal behavior.[5][6]

Thermoresponsive Sol-Gel Transition

A hallmark property of aqueous this compound solutions is their ability to undergo a reversible sol-gel transition upon heating, a phenomenon known as lower critical solution temperature (LCST) behavior.[7][8]

-

At Low Temperatures (Sol State): Below the LCST, this compound chains are hydrated. Water molecules form hydrogen bonds with the hydroxyl groups and create cage-like structures ("water cages") around the hydrophobic methoxy groups.[2][7] This hydration keeps the polymer chains dissolved, resulting in a solution (sol) state.[7]

-

Upon Heating (Gel State): As the temperature increases towards the LCST, the water cages around the methoxy groups are disrupted.[4][7] This exposes the hydrophobic moieties, leading to dominant polymer-polymer interactions.[9] The MC chains self-aggregate and assemble into a three-dimensional fibrillar network, trapping water molecules and causing the entire system to transition into a viscoelastic gel.[2][3][7] This process is reversible; upon cooling, the polymer chains rehydrate, and the gel reverts to a sol.[10][11]

The precise gelation temperature can be tuned by altering the this compound concentration, its molecular weight, and by adding salts, which exert a "salting-out" effect that lowers the gelation temperature.[6][9][12]

Rheology and Viscosity Enhancement

When dissolved in cold water, this compound hydrates and its long polymer chains expand and entangle.[1] This process, coupled with the formation of hydrogen bonds, creates a gel-like network that significantly increases the viscosity of the solution.[1]

The viscosity of a this compound solution is dependent on several factors:

-

Concentration: Viscosity is directly proportional to the concentration.[5]

-

Molecular Weight: Higher molecular weight grades result in higher viscosity solutions at the same concentration.[5][11]

-

Temperature: Below the gelation point, increasing the temperature decreases viscosity.[1][10]

-

Shear Rate: this compound solutions typically exhibit pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases.[13]

Mechanisms in Biological and Pharmaceutical Applications

The core mechanisms of thermo-gelation and viscosity enhancement enable the use of this compound in a variety of biological applications.

Controlled Drug Delivery

This compound is widely used as an excipient in controlled-release oral solid dosage forms.[14][15]

Mechanism:

-

Hydration and Gel Formation: Upon ingestion and contact with gastrointestinal fluids, the this compound on the surface of the tablet rapidly hydrates to form a viscous gel layer.[14][15][16]

-

Drug Release Barrier: This gel layer acts as a physical barrier to further water penetration and drug dissolution.[15][17]

-

Release Modulation: The active pharmaceutical ingredient (API) is released slowly over time through two primary mechanisms: diffusion through the gel layer and gradual erosion of the polymer matrix at the tablet surface.[15] This provides sustained therapeutic effects and can reduce dosing frequency.[14]

Bulk-Forming Laxative

This compound is classified as a bulk-forming laxative used to treat constipation.[8][18][19]

Mechanism:

-

Non-Absorbable Fiber: As a non-digestible and non-absorbable fiber, this compound passes through the small intestine unchanged.[20][21][22]

-

Water Absorption: In the colon, it absorbs and traps large amounts of water, which increases the water content of the feces.[18][20][22]

-

Increased Stool Bulk: The absorption of water significantly increases the volume and bulk of the stool, making it softer and easier to pass.[23][24]

-

Stimulation of Peristalsis: The increased fecal mass stimulates stretch receptors in the intestinal wall, which in turn promotes peristalsis (intestinal muscle contractions) and helps maintain regular bowel movements.[8][23]

Tissue Engineering and Biofabrication

The thermoresponsive properties of this compound make it an attractive biomaterial for tissue engineering, particularly as an injectable scaffold or as a component of "bio-inks" for 3D bioprinting.[4][25][26]

Mechanism:

-

Injectable Sol: At room temperature, a solution of this compound, often blended with other polymers and containing cells, exists as a low-viscosity liquid (sol).[4]

-

In Situ Gelation: This solution can be minimally invasively injected into a target tissue defect.[2][27]

-

Scaffold Formation: Upon reaching physiological body temperature (37 °C), the solution undergoes in situ gelation, forming a stable hydrogel scaffold.[4][6]

-

Cellular Support: This scaffold provides a supportive, three-dimensional environment that mimics the extracellular matrix, allowing for homogenous cell infiltration and promoting cell adhesion, proliferation, and tissue regeneration.[2][28] this compound itself is non-cell-adhesive, so it is often blended with materials like agarose, laminin, or collagen to enhance biological performance.[2][5][28]

Ophthalmic Preparations

This compound and its derivative, hydroxypropyl this compound (HPMC), are key components in artificial tears and ophthalmic lubricants for treating dry eyes.[8][22]

Mechanism:

-

Viscosity Enhancement: HPMC increases the viscosity of the eye drop solution.[29][30]

-

Tear Film Stabilization: It acts as a lubricant and attaches to the surface of the eyeball via adsorption.[31][32] This simulates the action of natural conjunctival mucin, thickening the precorneal tear film and increasing its stability.[31][32]

-

Prolonged Residence Time: The increased viscosity and mucoadhesive properties reduce the drainage of the solution from the eye.[30] This prolongs the contact time of the active ingredients and the lubricating polymer on the ocular surface, providing lasting relief from dryness and discomfort.[29][31]

Quantitative Data Summary

The functional properties of this compound are highly dependent on its concentration, molecular weight, and the presence of other solutes.

Table 1: Viscosity of Aqueous this compound Solutions

| Grade (Stated Viscosity of 2% w/v solution at 20°C) | Concentration (% w/v) | Typical Viscosity (mPa·s) | Source(s) |

|---|---|---|---|

| Low Viscosity | 2% | 5 - 50 | [10] |

| Medium Viscosity | 2% | 400 | [12] |

| High Viscosity | 2% | 1500 - 4500 | [12][33] |

| Various | 0.3 - 1.0% | Varies, shear-dependent | [34] |

| Various | 2% | 5 - 75,000 |[10] |

Table 2: Gelation Temperatures (LCST) of this compound Solutions

| MC Type / Concentration | Additive | Gelation Temperature (°C) | Source(s) |

|---|---|---|---|

| MC (unspecified) | None | 60 - 80 | [11] |

| MC (unspecified) | None | 40 - 50 | [8] |

| 8% MC in 0.5x PBS | 0.5x PBS | ~40 | [12] |

| 16% MC in 1x PBS | 1x PBS | ~25 | [12] |

| 8% w/v MC | 0.05 M Na₂SO₄ | ~37 | [9] |

| 8% w/v MC | 0.1 M Na₂SO₄ | < 37 |[35] |

Biocompatibility and Safety

This compound is recognized for its excellent biocompatibility and is considered non-toxic and non-allergenic.[5][14] It has been approved by the U.S. Food and Drug Administration (FDA) for use as a food additive and in pharmaceutical formulations.[4][9] In vivo studies have demonstrated that this compound hydrogels implanted in the brain do not elicit a significant inflammatory response or alter glial scarring compared to controls, indicating its suitability as a biocompatible scaffold for neural tissue engineering.[27][36] Human cells lack the cellulase (B1617823) enzymes required to degrade the polymer backbone, meaning it is largely eliminated from the body unchanged.[5][22]

Representative Experimental Protocols

Preparation of a Thermosensitive this compound Hydrogel

This protocol is a synthesized representation based on methodologies described in cited literature.[2][12]

-

Dispersion: Weigh the required amount of this compound powder (e.g., to make a 10% w/v solution).

-

Heating: Heat approximately half of the final required volume of purified water or buffer (e.g., PBS) to 70-90°C.

-

Mixing: Add the this compound powder to the hot water under vigorous stirring to ensure uniform dispersion and prevent clumping.

-

Hydration & Cooling: Add the remaining volume of cold water or ice to the hot slurry to rapidly reduce the temperature to below 20°C.

-

Dissolution: Continue stirring until a clear, homogenous solution is formed.

-

Degassing & Storage: Store the solution at 4°C overnight to ensure complete hydration and to remove air bubbles. The resulting solution will be a liquid at low temperatures and will form a gel upon heating to its LCST.

In Vitro Drug Release Study using a Dissolution Apparatus

This protocol is a standard methodology for testing controlled-release formulations containing this compound.

-

Apparatus Setup: Use a USP Type II (paddle) dissolution apparatus.

-

Medium Preparation: Prepare a dissolution medium that simulates physiological conditions (e.g., 900 mL of 0.1 N HCl for gastric fluid or phosphate (B84403) buffer pH 6.8 for intestinal fluid). Degas the medium and maintain its temperature at 37 ± 0.5°C.

-

Sample Introduction: Place one this compound matrix tablet into each dissolution vessel.

-

Test Execution: Begin paddle rotation at a specified speed (e.g., 50 rpm).

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

-

Analysis: Filter the samples and analyze the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative % release vs. time).

Conclusion

The mechanism of action of this compound in biological systems is fundamentally rooted in its unique thermoresponsive and rheological properties. The temperature-induced sol-gel transition, driven by a shift from hydrophilic to hydrophobic interactions, enables its use as a smart, in situ gelling biomaterial for tissue engineering and drug delivery. Its ability to hydrate (B1144303) and form viscous solutions underpins its utility as a controlled-release matrix, an ophthalmic lubricant, and a bulk-forming laxative. As a non-toxic, biocompatible, and versatile polymer, this compound continues to be a critical tool for researchers and drug development professionals, with ongoing innovations focused on creating more sophisticated, multi-responsive systems for targeted therapies and regenerative medicine.[25]

References

- 1. Does this compound increase viscosity? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 2. A this compound/agarose hydrogel as an innovative scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crosslinking Kinetics of this compound Aqueous Solution and Its Potential as a Scaffold for Tissue Engineering [mdpi.com]

- 5. This compound – a versatile printing material that enables biofabrication of tissue equivalents with high shape fidelity - Biomaterials Science (RSC Publishing) DOI:10.1039/D0BM00027B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Crosslinking strategies in modulating this compound hydrogel properties - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00721A [pubs.rsc.org]

- 8. Methyl cellulose - Wikipedia [en.wikipedia.org]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. phexcom.com [phexcom.com]

- 11. sidleychem.com [sidleychem.com]

- 12. This compound Based Thermally Reversible Hydrogel System for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. celluloseether.com [celluloseether.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. davidpublisher.com [davidpublisher.com]

- 17. guanxianghpmc.com [guanxianghpmc.com]

- 18. This compound Uses, Side Effects & Warnings [drugs.com]

- 19. Laxatives - NHS [nhs.uk]

- 20. Bulk Forming Laxatives (Psyllium, this compound) Mnemonic for Nursing and NCLEX [pixorize.com]

- 21. derangedphysiology.com [derangedphysiology.com]

- 22. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. my.clevelandclinic.org [my.clevelandclinic.org]

- 24. Bulk-Forming Laxatives: What You Should Know [healthline.com]

- 25. Thermo-Responsive this compound Hydrogels: From Design to Applications as Smart Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound – a versatile printing material that enables biofabrication of tissue equivalents with high shape fidelity - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 27. Biocompatibility of this compound-based constructs designed for intracerebral gelation following experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound/agarose hydrogel loaded with short electrospun PLLA/laminin fibers as an injectable scaffold for tissue engineering/3D cell culture model for tumour therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

- 30. meskajoinway.com [meskajoinway.com]

- 31. echemi.com [echemi.com]

- 32. centaurpharma.com [centaurpharma.com]

- 33. thomassci.com [thomassci.com]

- 34. Shear rheology of methyl cellulose based solutions for cell mechanical measurements at high shear rates - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01515C [pubs.rsc.org]

- 35. re.public.polimi.it [re.public.polimi.it]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylcellulose Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcellulose (MC) is a versatile, water-soluble cellulose (B213188) ether widely utilized across the pharmaceutical, food, and cosmetic industries.[1][2][3] Derived from cellulose, the most abundant natural polymer, MC is produced by the methylation of its hydroxyl groups.[3] This chemical modification imparts unique physicochemical properties, most notably its ability to form a thermoreversible hydrogel.[4][5] Aqueous solutions of this compound are liquid at low temperatures and undergo a sol-gel transition upon heating, forming a semi-solid gel.[5][6] This behavior is reversible upon cooling.[6]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound solutions, with a focus on aspects relevant to research, drug development, and scientific applications. It includes detailed experimental protocols for key characterization techniques and summarizes quantitative data to facilitate comparative analysis.

Core Physical and Chemical Properties

The properties of this compound solutions are governed by several factors, including molecular weight, degree of substitution (DS), concentration, and temperature.[7] The DS refers to the average number of hydroxyl groups per anhydroglucose (B10753087) unit that have been replaced by methoxy (B1213986) groups.[3]

Solubility and Solution Preparation

This compound is soluble in cold water but insoluble in hot water.[3] This unique property necessitates a specific preparation method for aqueous solutions. The powder is first dispersed in hot water (typically 80-90°C) to ensure all particles are wetted, followed by the addition of cold water or ice to facilitate dissolution as the temperature decreases.[8][9] Proper dispersion in the hot water phase is crucial to prevent the formation of clumps.[10]

Viscosity

The viscosity of a this compound solution is a critical parameter for many applications, including as a thickener, binder, and controlled-release agent in pharmaceutical formulations.[6][11] It is influenced by:

-

Concentration: Viscosity increases with higher this compound concentrations.[7][12]

-

Molecular Weight: Higher molecular weight grades of this compound result in more viscous solutions due to increased polymer chain entanglement.[7][13]

-

Temperature: The viscosity of this compound solutions decreases as the temperature increases, up to the point of gelation.[7][12]

-

Shear Rate: this compound solutions typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases with increasing shear rate.[14] However, at low shear rates, they can behave as Newtonian fluids.[14]

Table 1: Viscosity of Aqueous this compound Solutions

| This compound Grade (Viscosity in 2% Solution) | Concentration (% w/v) | Temperature (°C) | Viscosity (mPa·s) |

| Low Viscosity | 2 | 20 | 5 - 15 |

| Medium Viscosity | 2 | 20 | 400 - 4000 |

| High Viscosity | 2 | 20 | 15,000 - 75,000 |

Note: The values presented are typical ranges and can vary between manufacturers. Specific product datasheets should be consulted for precise viscosity information.

Thermal Gelation

One of the most remarkable properties of this compound is its ability to undergo thermoreversible gelation.[8][15] As an aqueous solution is heated, it reaches a critical temperature at which it transitions from a solution (sol) to a gel.[16] This process is driven by hydrophobic interactions between the methyl groups on the polymer chains.[5] Upon heating, the polymer chains dehydrate, leading to the formation of a fibrillar network that entraps the aqueous phase, resulting in a gel.[8][15] This process is endothermic and can be characterized by a gelation temperature (Tgel).[17][18] The gelation is reversible, with the gel returning to a solution state upon cooling.[17]

The gelation temperature is influenced by:

-

Concentration: Tgel generally decreases with increasing polymer concentration.[8]

-

Molecular Weight: The effect of molecular weight on Tgel is less pronounced than that of concentration.[8][19]

-

Heating Rate: A higher heating rate can lead to a higher apparent Tgel.[8]

Table 2: Gelation Temperatures of Aqueous this compound Solutions

| This compound Concentration (% w/w) | Gelation Temperature (°C) |

| 1 | ~70 |

| 2 | ~65 |

| 5 | ~55 |

| 10 | ~50 |

Note: These are approximate values and can be influenced by the specific grade of this compound and the presence of other solutes.[8]

Surface Tension

This compound is surface-active, meaning it can reduce the surface tension of water.[20] This property is attributed to its amphiphilic nature, with both hydrophilic (hydroxyl) and hydrophobic (methyl) groups.[21] The surface tension of this compound solutions is largely independent of molecular weight but is affected by concentration.[21][22]

Table 3: Surface Tension of Aqueous this compound Solutions

| This compound Concentration (% w/v) | Temperature (°C) | Surface Tension (mN/m) |

| 0.05 | 25 | 53 - 59 |

| 0.1 | 20 | 45 - 55 |

Source:[20]

Experimental Protocols

Solution Preparation

A standardized method for preparing this compound solutions is crucial for obtaining reproducible results.

Methodology:

-

Heat approximately one-third of the required volume of deionized water to 80-90°C.[8]

-

While stirring, slowly add the weighed this compound powder to the hot water to ensure thorough dispersion and wetting of the particles.[8]

-

Continue stirring until a uniform slurry is formed.[8]

-

Add the remaining two-thirds of the water as cold water or ice to lower the temperature of the dispersion.[8]

-

Continue stirring in a cold water bath (e.g., 0-5°C) for 20-40 minutes until the this compound is fully dissolved and the solution becomes clear and viscous.[5][8]

-

If necessary, centrifuge the solution to remove any entrapped air bubbles.[9]

Rheological Analysis: Viscosity and Gelation Temperature

Rotational rheometers are used to characterize the flow behavior and viscoelastic properties of this compound solutions.

Methodology for Viscosity Measurement (Steady-State Flow):

-

Equilibrate the rheometer to the desired temperature (e.g., 20°C).

-

Load the this compound solution onto the rheometer plate, ensuring the correct geometry (e.g., cone and plate or parallel plate) is used and the gap is set appropriately.[3]

-

Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹), to determine the viscosity as a function of shear rate.

-

Record the viscosity values at specified shear rates.

Methodology for Gelation Temperature (Tgel) Determination (Oscillatory Temperature Sweep):

-

Load the sample onto the rheometer as described above.

-

Apply a small oscillatory strain (within the linear viscoelastic region, typically 1%) at a constant frequency (e.g., 1 Hz).[18][23]

-

Perform a temperature ramp, heating the sample at a controlled rate (e.g., 2°C/min) over a relevant temperature range (e.g., 20°C to 90°C).[18]

-

Monitor the storage modulus (G') and loss modulus (G''). The gelation temperature (Tgel) is often identified as the temperature at which G' and G'' crossover (G' = G'').[5]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions, such as the endothermic gelation of this compound.[24][25]

Methodology:

-

Accurately weigh 5-10 mg of the this compound solution into a hermetically sealed aluminum DSC pan.[19][26] An empty sealed pan is used as a reference.[26]

-

Place the sample and reference pans into the DSC cell.[26]

-

Equilibrate the system at a starting temperature below the expected gelation point (e.g., 20°C).

-

Heat the sample at a constant rate (e.g., 5°C/min) to a temperature above the gelation point (e.g., 90°C).[24]

-

The endothermic peak in the heat flow curve corresponds to the gelation process. The onset temperature of this peak can be taken as the gelation temperature.

Surface Tension Measurement

The surface tension of this compound solutions can be measured using tensiometers employing methods like the Du Noüy ring or pendant drop.

Methodology (Du Noüy Ring Method):

-

Ensure the platinum-iridium ring is thoroughly cleaned and flamed to remove any contaminants.[2][27]

-

Calibrate the tensiometer.

-

Place the this compound solution in a sample vessel and position it on the tensiometer stage.

-

Immerse the ring completely in the solution.[22]

-

Slowly raise the ring through the liquid-air interface.[12]

-

The force required to pull the ring through the surface is measured just before the liquid lamella breaks.[14]

-

The surface tension is calculated from this force, taking into account the ring dimensions and applying necessary correction factors.[12]

Methodology (Pendant Drop Method):

-

A drop of the this compound solution is formed at the tip of a needle.[4][11]

-

A camera captures the image of the hanging drop.[28]

-

The shape of the drop is determined by the balance between surface tension and gravity.[4]

-

Software analyzes the drop shape and, using the Young-Laplace equation, calculates the surface tension.[4][11]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound.

Methodology:

-

Prepare the sample. For solid this compound, the KBr pellet method is common.[1] A small amount of finely ground this compound is mixed with dry KBr powder and pressed into a transparent pellet.[1] For solutions, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the solution directly on the ATR crystal.[21]

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Place the sample in the FTIR spectrometer and acquire the spectrum.

-

Characteristic peaks for this compound include O-H stretching, C-H stretching, and C-O-C stretching of the anhydroglucose ring.[29]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the degree of substitution.

Methodology:

-

Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[16]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques can be used for complete chemical shift assignments of the different anhydroglucose units.[15]

-

The spectra can be analyzed to determine the composition of differently substituted anhydroglucose units and the distribution of substituents.[15]

Visualizing Key Processes and Workflows

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations.[6][11]

-

Controlled Release: The gel-forming ability of this compound is utilized to create sustained-release drug delivery systems.[6][11] When a tablet containing this compound comes into contact with gastrointestinal fluids, it forms a gel layer that controls the rate of drug release.[11]

-

Thickening and Stabilizing Agent: It is used to increase the viscosity of liquid formulations such as suspensions and syrups, which helps in uniform dosing and prevents the settling of active ingredients.[1][11]

-

Binder in Tablets: this compound acts as a binder in tablet manufacturing, holding the active pharmaceutical ingredients and other excipients together.[11]

-

Film Coating: It can be used to form a protective film coating on tablets, which can mask taste and improve stability.[1][6]

-

Ophthalmic Preparations: Due to its lubricating properties, it is used in artificial tears and other ophthalmic solutions.[1][6]

The thermoreversible gelling property is also being explored for in situ gelling systems for drug delivery and tissue engineering applications.[4]

Conclusion

This compound solutions exhibit a unique and useful set of physicochemical properties, primarily driven by their temperature-dependent solubility and gelation behavior. A thorough understanding and precise characterization of these properties are essential for researchers, scientists, and drug development professionals to effectively utilize this versatile polymer. The experimental protocols and data provided in this guide serve as a foundational resource for the systematic investigation and application of this compound in various scientific and industrial contexts.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. tainstruments.com [tainstruments.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 12. NMR characterization of this compound: Chemical shift assignment and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. usp.org [usp.org]

- 14. somatco.com [somatco.com]

- 15. researchgate.net [researchgate.net]

- 16. pmda.go.jp [pmda.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 19. scribd.com [scribd.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. smartsystems-eg.com [smartsystems-eg.com]

- 22. researchgate.net [researchgate.net]

- 23. tainstruments.com [tainstruments.com]

- 24. mdpi.com [mdpi.com]

- 25. engineering.purdue.edu [engineering.purdue.edu]

- 26. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 27. scielo.br [scielo.br]

- 28. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 29. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

An In-depth Technical Guide to the Degree of Substitution of Methylcellulose

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of methylcellulose (MC) is paramount. As a versatile polymer derived from cellulose, its functionality is critically governed by a key structural parameter: the Degree of Substitution (DS). This technical guide provides a comprehensive overview of the DS of this compound, its profound impact on material properties, and detailed methodologies for its determination.

Defining the Degree of Substitution (DS)

The backbone of this compound is cellulose, a polymer composed of repeating anhydroglucose (B10753087) units. Each anhydroglucose unit possesses three hydroxyl (-OH) groups, located at the C2, C3, and C6 positions, which are available for chemical modification. The degree of substitution is defined as the average number of hydroxyl groups that have been replaced by methoxy (B1213986) (-OCH₃) groups per anhydroglucose unit.[1]

Theoretically, the DS can range from 0 (unmodified cellulose) to 3 (fully substituted trimethoxycellulose). However, for commercial this compound products, the DS typically falls within the range of 1.3 to 2.6.[1] This specific range is crucial as it imparts the desirable property of water solubility. This compound with a DS between 1.4 and 1.9 is readily soluble in cold water.[2]

The Critical Role of DS in Determining Physicochemical Properties

The degree of substitution is not merely a structural descriptor; it is a fundamental determinant of the physicochemical behavior of this compound, directly influencing its performance in various applications.

Solubility

The DS value dictates the balance between the hydrophilic nature of the remaining hydroxyl groups and the hydrophobic character of the introduced methoxy groups. This balance governs the solubility of this compound in different solvents.

-

Water Solubility: this compound with a DS in the range of 1.3 to 2.6 is soluble in cold water but insoluble in hot water, exhibiting a lower critical solution temperature (LCST).[1]

-

Organic Solvents: As the DS increases beyond this range, the polymer becomes more hydrophobic and its solubility in organic solvents increases.[2]

| Degree of Substitution (DS) Range | Predominant Solubility Characteristics |

| < 1.3 | Soluble in dilute alkali |

| 1.3 - 2.6 | Soluble in cold water; insoluble in hot water |

| > 2.6 | Soluble in various organic solvents |

Viscosity

The viscosity of a this compound solution is influenced by its molecular weight, concentration, temperature, and the DS. Generally, for a given molecular weight and concentration, a higher DS can contribute to a higher viscosity in aqueous solutions.[2] The viscosity of 2% w/v aqueous solutions of this compound at 20°C can range from 5 to 75,000 mPa·s depending on the specific grade.[3]

Table of Typical Viscosity Values for 2% w/v Aqueous Solutions of METHOCEL™ at 20°C

| METHOCEL™ Grade | Viscosity (mPa·s) |

| A15-LV | 15 |

| A4C | 400 |

| A15C | 1500 |

| A4M | 4000 |

Source: Dow Chemical Co., as cited in various pharmaceutical resources.[3]

Thermal Gelation

A hallmark property of aqueous this compound solutions is their ability to undergo reversible thermal gelation. Upon heating, the solution transitions into a gel, which then reverts to a liquid state upon cooling. The temperature at which this transition occurs, known as the gelation temperature, is inversely related to the DS. A higher DS results in a lower gelation temperature.[1] This phenomenon is driven by the hydrophobic interactions of the methoxy groups, which become more pronounced at elevated temperatures. The gelation temperature for many common this compound grades is in the range of 50-60°C.[3] For a this compound with a DS of 1.8, the gelation temperature is approximately 70°C.[4]

Methodologies for Determining the Degree of Substitution

Accurate determination of the DS is crucial for quality control and for predicting the performance of this compound in specific applications. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the DS and the distribution of substituents on the anhydroglucose unit. Both ¹H and ¹³C NMR can be utilized.

-

Sample Preparation: Dissolve approximately 10-20 mg of the dried this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). Complete dissolution is critical for high-resolution spectra.

-

NMR Analysis: Acquire the ¹H-NMR spectrum at an elevated temperature (e.g., 80-100°C) to ensure sample solubility and reduce viscosity, which can broaden the spectral lines.

-

Spectral Integration: Identify and integrate the signals corresponding to the anomeric protons of the glucose backbone (typically in the range of 4.2-4.8 ppm) and the protons of the methoxy groups (typically in the range of 3.1-3.6 ppm).

-

DS Calculation: The degree of substitution is calculated using the following formula:

DS = (Integral of methoxy protons / 3) / (Integral of anomeric protons / 1)

Note: The integral of the methoxy protons is divided by 3 because each methoxy group has three protons, and the integral of the anomeric proton is divided by 1 as there is one anomeric proton per anhydroglucose unit.

Gas Chromatography (GC)

Gas chromatography is a widely used method for determining the methoxyl content, which can then be used to calculate the DS. The principle involves the cleavage of the ether linkages to form volatile methyl iodide, which is then quantified by GC.

-

Sample Hydrolysis (Zeisel Reaction):

-

Accurately weigh about 50 mg of the dried this compound sample into a reaction vial.

-

Add a known amount of an internal standard (e.g., a substance that also forms a volatile iodide but is not present in the sample).

-

Add hydriodic acid (HI) to the vial.

-

Seal the vial and heat it at a specific temperature (e.g., 130-150°C) for a defined period to ensure complete cleavage of the methoxy groups and their conversion to methyl iodide.

-

-

Extraction: After cooling, extract the methyl iodide into a suitable organic solvent (e.g., heptane (B126788) or toluene).

-

GC Analysis:

-

Inject a known volume of the organic extract into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).

-

The GC oven temperature is programmed to separate the methyl iodide from the internal standard and any other volatile components.

-

-

Quantification and DS Calculation:

-

Determine the amount of methyl iodide from the peak areas relative to the internal standard using a calibration curve.

-

Calculate the percentage of methoxyl content (%OCH₃).

-

The degree of substitution is then calculated using the following formula:

DS = (162.14 × %OCH₃) / (31.03 × 100 - 14.03 × %OCH₃)

Where 162.14 is the molecular weight of the anhydroglucose unit, 31.03 is the molecular weight of the methoxy group, and 14.03 is the net increase in molecular weight for each methoxy substitution.

-

Zeisel Method (Titration)

The classical Zeisel method is a chemical titration technique for determining the methoxyl content. It involves the same hydriodic acid cleavage of methoxy groups to form methyl iodide as in the GC method.

-

Reaction and Absorption:

-

The this compound sample is reacted with hydriodic acid in a specialized distillation apparatus.

-

The liberated methyl iodide is distilled and passed through a solution of bromine in acetic acid, which converts it to iodic acid.

-

-

Titration:

-

The iodic acid is then treated with potassium iodide, which liberates iodine.

-

The liberated iodine is titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator.

-

-

Calculation: The amount of sodium thiosulfate consumed is directly proportional to the amount of methoxyl groups in the original sample. The %OCH₃ is calculated, and from this, the DS can be determined using the same formula as in the GC method.

Visualizing Key Relationships and Workflows

Logical Relationship between DS and this compound Properties

The following diagram illustrates the central role of the Degree of Substitution in influencing the key physicochemical properties of this compound and its subsequent suitability for various applications.

Experimental Workflow for DS Determination

This diagram outlines the general workflow for the experimental determination of the Degree of Substitution of this compound using common analytical techniques.

Conclusion

The degree of substitution is a critical quality attribute of this compound that dictates its functionality and suitability for a wide range of applications in the pharmaceutical, food, and industrial sectors. A comprehensive understanding of how DS influences properties such as solubility, viscosity, and thermal gelation, coupled with the ability to accurately measure this parameter, is essential for the effective development and utilization of this compound-based products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile polymer.

References

An In-depth Technical Guide to the Thermal Gelation Properties of Methylcellulose

For Researchers, Scientists, and Drug Development Professionals

Methylcellulose (MC), a derivative of cellulose, is a versatile polymer widely utilized in the pharmaceutical, food, and industrial sectors. One of its most remarkable and exploited properties is its ability to undergo reversible thermal gelation. An aqueous solution of this compound transitions from a solution (sol) at lower temperatures to a semi-solid gel upon heating, a phenomenon driven by complex molecular interactions. This guide provides a comprehensive technical overview of the thermal gelation of this compound, detailing the underlying mechanisms, influencing factors, and key experimental methodologies for its characterization. This information is critical for the rational design and development of MC-based formulations for applications such as controlled drug delivery, tissue engineering, and 3D bioprinting.[1][2][3]

The Molecular Mechanism of Thermal Gelation

The thermoreversible gelation of this compound is a multi-step process governed by a delicate balance of polymer-water and polymer-polymer interactions.[4][5] At lower temperatures, this compound chains are hydrated, with water molecules forming hydrogen bonds with the hydroxyl groups and creating "cages" around the hydrophobic methoxy (B1213986) groups.[4][6] As the temperature increases, these interactions are disrupted, leading to the formation of a three-dimensional polymer network.

The gelation process can be understood through the following key stages:

-

Disruption of Water Structure: Upon heating, the kinetic energy of water molecules increases, leading to the breakdown of the extensive hydrogen-bonded water network into smaller clusters.[4][5] This initial step is an endothermic process.

-

Dehydration of Polymer Chains: Concurrently, the water cages surrounding the hydrophobic methoxy groups on the this compound backbone are disrupted.[4][5] This dehydration exposes the hydrophobic regions of the polymer.

-

Hydrophobic Association and Fibril Formation: The exposed hydrophobic methoxy groups on different polymer chains associate to minimize their contact with water, a process driven by an increase in entropy.[7][8] These associations lead to the formation of nano- to micro-scale fibrillar structures.[9][10][11]

-

Network Percolation: As heating continues, these fibrils aggregate and entangle, forming a percolated, three-dimensional network that entraps the aqueous phase, resulting in the macroscopic formation of a gel.[10][11]

This entire process is reversible; upon cooling, the polymer chains rehydrate, the hydrophobic associations are disrupted, and the gel reverts to a solution state.[7]

Caption: Experimental workflow for DSC analysis of this compound gelation.

Rheology

Rheological measurements are used to characterize the viscoelastic properties of the this compound solution as it transitions into a gel. [6][12] Experimental Protocol:

-

Sample Preparation: Prepare this compound solutions at the desired concentrations.

-

Instrumentation: Use a controlled-stress or controlled-strain rheometer with a cone-and-plate or parallel-plate geometry. A temperature-controlled stage is essential.

-

Sample Loading: Load the sample onto the rheometer plate, ensuring proper filling and trimming any excess.

-

Temperature Sweep:

-

Perform small-amplitude oscillatory shear (SAOS) measurements at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.

-

Ramp the temperature from below to above the gelation temperature at a controlled rate (e.g., 2°C/min). [12]5. Data Analysis: The storage modulus (G') and loss modulus (G'') are monitored as a function of temperature. The gelation temperature is often defined as the point where G' and G'' crossover (G' = G''). [6][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly time-domain NMR, provides insights into the molecular dynamics and the formation of fibrillar structures during gelation. [9][13][14] Experimental Protocol:

-

Sample Preparation: Prepare this compound solutions, potentially using D2O to minimize the water signal and observe the polymer protons more clearly. [9]2. Instrumentation: Use a low-field time-domain NMR spectrometer or a high-resolution NMR spectrometer.

-

Measurement:

-

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. Toward a Better Understanding of the Gelation Mechanism of this compound via Systematic DSC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Toward a Better Understanding of the Gelation Mechanism of this compound via Systematic DSC Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. boa.unimib.it [boa.unimib.it]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation of hydrogel formation from hydroxypropylthis compound (HPMC) by NMR spectroscopy and NMR imaging techniques | UBC Chemistry [chem.ubc.ca]

Characterization of Methylcellulose Molecular Weight: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques for characterizing the molecular weight of methylcellulose (MC), a critical parameter influencing its physicochemical properties and performance in various applications, including pharmaceuticals and drug delivery. Accurate molecular weight determination is essential for ensuring lot-to-lot consistency, predicting performance, and meeting regulatory requirements.

Core Techniques for Molecular Weight Characterization